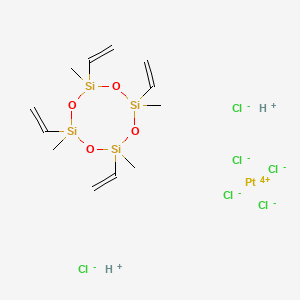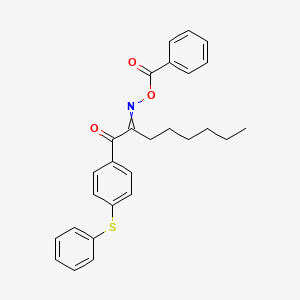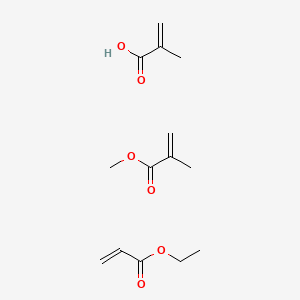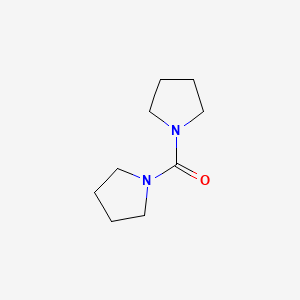
1,1'-Carbonyldipyrrolidine
Descripción general
Descripción
1,1’-Carbonyldipyrrolidine, also known as CDP, Bistetramethylenurea, or Carbodipiperidide, is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
1,1’-Carbonyldipyrrolidine is used as a building block and intermediate in organic synthesis and as a coupling reagent in peptide synthesis . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The molecular structure of 1,1’-Carbonyldipyrrolidine is characterized by a carbonyl group (C=O) attached to two pyrrolidine rings .
Physical And Chemical Properties Analysis
1,1’-Carbonyldipyrrolidine has a boiling point of 148-150 °C and a density of 1.0854 g/ml . It is soluble in chloroform .
Aplicaciones Científicas De Investigación
Antibody Production and Purification
1,1’-Carbonyldipyrrolidine plays a role in the production and purification of antibodies. It is utilized in reagents and kits designed for this purpose, which are critical in biomedical research and therapeutic applications . The compound’s properties may facilitate the synthesis or stabilization of antibodies, which are essential for disease diagnosis, treatment, and prevention.
Chromatography
In analytical chemistry, 1,1’-Carbonyldipyrrolidine is used in chromatography, a technique for separating mixtures. Its role could involve the stabilization of certain phases or acting as a standard or reference compound during the separation process .
Mass Spectrometry
Mass spectrometry, a method used to identify the amount and type of chemicals present in a sample, also sees the application of 1,1’-Carbonyldipyrrolidine. It may be involved in sample preparation or act as a calibration standard to ensure the accuracy of the mass spectrometry results .
Biopharma Production
In the biopharmaceutical industry, 1,1’-Carbonyldipyrrolidine is likely used in the upstream production of drug substances. It could be involved in the synthesis or processing of recombinant proteins and monoclonal antibodies, which are foundational to modern therapeutics .
Safety Controlled Environment
1,1’-Carbonyldipyrrolidine’s safety data is crucial for maintaining controlled environments, especially in laboratories and production facilities. Handling procedures, exposure guidelines, and disposal methods are established to ensure safe usage and compliance with regulatory standards .
Cleanroom Solutions
The compound may be used in cleanroom solutions, where maintaining an environment free from contaminants is essential. Its role could involve the cleaning or maintenance of equipment to prevent contamination in sensitive manufacturing processes .
Advanced Battery Science
In the field of advanced battery science, 1,1’-Carbonyldipyrrolidine might be used in the development of new battery chemistries. Its properties could contribute to the stability and efficiency of batteries, particularly in solid-state electrolytes .
Advanced Battery Science
Each of these applications demonstrates the versatility and importance of 1,1’-Carbonyldipyrrolidine in scientific research and industry. Its roles range from direct use in processes to ensuring the safety and efficacy of various scientific endeavors. OP: ### Antibody Production and Purification 1,1’-Carbonyldipyrrolidine plays a role in the production and purification of antibodies. It is utilized in reagents and kits designed for this purpose, which are critical in biomedical research and therapeutic applications . The compound’s properties may facilitate the synthesis or stabilization of antibodies, which are essential for disease diagnosis, treatment, and prevention.
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring, a key feature of 1,1’-Carbonyldipyrrolidine, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
dipyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQKSXAQBHFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353025 | |
| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Carbonyldipyrrolidine | |
CAS RN |
81759-25-3 | |
| Record name | 1,1'-CARBONYLDIPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Carbonyldipyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,1′-carbonyldipyrrolidine formed during the cationic ring-opening polymerization of cyclic pseudoureas?
A1: Interestingly, 1,1′-carbonyldipyrrolidine is not formed via polymerization in the provided study []. Instead, it arises from the isomerization of a seven-membered cyclic pseudourea, 2-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-4H-1,3-oxazepine, in the presence of benzyl chloride as an initiator. The reaction mechanism for this isomerization, as discussed in the paper, likely involves the interaction of the benzyl chloride with the cyclic pseudourea, leading to ring opening and subsequent rearrangement to form 1,1′-carbonyldipyrrolidine. Notably, this isomerization completely hinders the polymerization of the seven-membered cyclic pseudourea when using benzyl chloride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






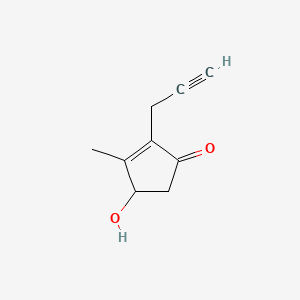

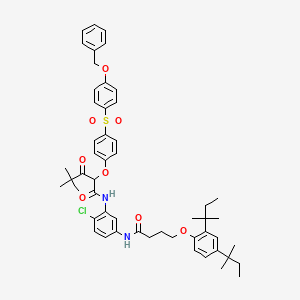
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)


